molecular formula C11H7N3O3S B2522680 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde CAS No. 663206-26-6

3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde

Cat. No. B2522680
CAS RN: 663206-26-6
M. Wt: 261.26
InChI Key: ZCCDTCNRWIVGKG-UHFFFAOYSA-N
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Description

The compound "3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde" is a derivative of benzaldehyde, which is a significant precursor in the synthesis of various chemicals for both bulk and fine chemical industries. The nitration of benzaldehyde to produce nitrobenzaldehyde isomers, such as 3-nitrobenzaldehyde, is a critical step in the synthesis of such derivatives . The compound of interest is structurally related to other benzaldehyde derivatives that have been studied for their dynamic properties and potential applications in molecular machines and electronic devices .

Synthesis Analysis

The synthesis of related nitrobenzaldehyde compounds involves direct nitration of benzaldehyde in mixed acid, where the meta-substituted isomer is typically the main product . The synthesis of similar compounds, such as (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, involves condensation reactions, which could be analogous to the synthesis of the compound . Additionally, the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives, which share a similar nitro and pyrimidinyl moiety, uses aldehydes and nitroethenamine in the presence of a catalyst .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as FT-IR, NMR, and X-ray diffraction . These techniques provide information on bond angles, lengths, and the overall geometry of the molecule, which are essential for understanding the compound's reactivity and potential applications. For instance, the structure of 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone was elucidated using IR and NMR spectroscopy, and its crystal structure was analyzed by X-ray diffraction .

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives in chemical reactions is influenced by the presence of functional groups such as nitro, amino, and sulfanyl groups . These groups can participate in various chemical reactions, including metathesis, oxidation, and condensation reactions, which are relevant for the synthesis and modification of the compound of interest . For example, the nitroso group in a related pyrimidinone compound was selectively oxidized to a nitro group using tert-butyl hydroperoxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives, including solubility, resistance to oxidation, and moisture, are crucial for their practical applications . Computational studies, such as Density Functional Theory (DFT), can predict vibrational frequencies, chemical shifts, and absorption spectra, which are indicative of the compound's properties . Additionally, the antimicrobial activity of these compounds can be assessed using methods like disk diffusion, and their pharmacokinetic properties can be predicted using tools like Swiss ADME .

Scientific Research Applications

Antiparasitic Activity in Derivatives

Derivatives of 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde have shown potential in antiparasitic activity. A study on pyrimidine-2,4-dione derivatives, which are closely related, demonstrated effectiveness against parasites like Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum while maintaining low toxicity to human cells (Azas et al., 2003).

Crystal and Molecular Structure Analysis

Research on the crystal and molecular structure of compounds related to 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde, such as nitro and 2-hydroxyphenyl functionalized pyrimidinones, has been conducted. This includes the synthesis and analysis of these compounds, contributing to a deeper understanding of their physical and chemical properties (Savant et al., 2015).

Synthesis of N-methyl-3-nitro-aryl-benzo Derivatives

A study presented a method for synthesizing N-methyl-3-nitro-aryl-benzo derivatives, involving 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde or similar compounds. This method highlights the use of an inexpensive catalyst, short reaction times, and a high yield of products, showcasing the compound's versatility in chemical synthesis (Jadhav et al., 2018).

Development of Oxazepine and Thiazolidine Compounds

Research has been conducted on the synthesis of new oxazepine and thiazolidine compounds derived from pyrimidine-2(2H)-one, which is structurally related to 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde. This research contributes to the development of new compounds with potential applications in various fields (Sulyman & Ahmed, 2020).

Antimicrobial Activity in Pyrimidinethione Derivatives

A study on 1,3-diphenylpyrazoles bearing pyrimidinethione derivatives, closely related to 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde, revealed significant antimicrobial activity. This research indicates the potential of such derivatives in developing new antimicrobial agents (El‐Emary & Abdel-Mohsen, 2006).

Synthesis of Dihydropyridine Derivatives

A study explored the synthesis of dihydropyridine derivatives using compounds like 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde. These derivatives have potential applications in pharmaceuticals as calcium channel blockers (Perozo-Rondón et al., 2006).

Antioxidant Activity in Benzimidazole Derivatives

Benzimidazole derivatives synthesized from compounds related to 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde have been evaluated for their antioxidant activity. This research contributes to the identification of potential antioxidant compounds (Archie et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 3-nitrobenzaldehyde, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-nitro-4-pyrimidin-2-ylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3S/c15-7-8-2-3-10(9(6-8)14(16)17)18-11-12-4-1-5-13-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCDTCNRWIVGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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